Vinyl acrylate

概要

説明

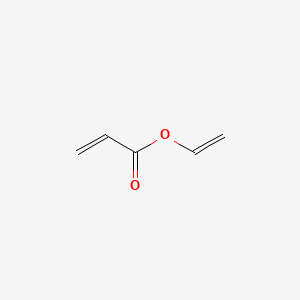

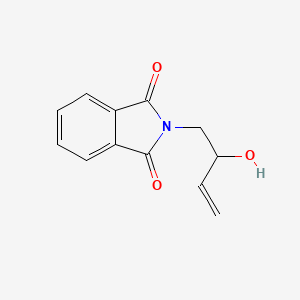

Vinyl Acrylate is an acrylate monomer that contains a vinyl group for functionalization . It is an ester of acrylic acid and its derivatives, which usually comprises esters containing vinyl groups . These vinyl groups are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .

Synthesis Analysis

In the industrial production of vinyl acetate, this compound is a by-product that is difficult to separate . The DFT method and the kMC method have been combined to study how this compound is produced during the production of vinyl acetate by the ethylene method .

Molecular Structure Analysis

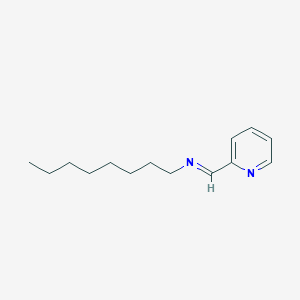

The molecular structure of this compound is H2C=CHCO2CH=CH2 . Its monomers are esters containing vinyl groups, which comprises two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .

Chemical Reactions Analysis

The active site on the surface of the PdAu (100) catalyst is Pd; CH2O and CH2CHCOOH are critical intermediates, and the reaction pathway CO2 → HCOO → HCOOH → H2COOH → CH2O → CH2CH2COOH → CH2CHCOOH → CH2CHCOOCHCH2 is the most probable way to produce this compound .

Physical And Chemical Properties Analysis

Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

科学的研究の応用

Photopolymerization Kinetics

Vinyl acrylate exhibits unique polymerization kinetics, especially in photopolymerization. It can self-initiate its own free-radical polymerization and also photoinitiate the polymerization of other acrylates. This property is significant in developing materials with controlled polymerization rates for specific applications (Lee et al., 2003).

Adhesive Properties and Aging

This compound-based adhesives have been evaluated for their long-term performance, including factors like pH, flexibility, strength, and yellowing after aging. Such studies are crucial in industries like conservation where the long-term stability of adhesives is a key factor (Down, 2015).

Atmospheric Reactions and Environmental Impact

The reactions of unsaturated esters, including this compound, with atmospheric components like chlorine atoms are important for understanding environmental impacts. These reactions play a role in determining the lifetimes of these compounds in the atmosphere and their effects on health and the environment (Martín Porrero et al., 2010).

Material Properties and Applications

This compound and its derivatives are used in various applications due to their diverse properties like absorbency, flexibility, and toughness. They find applications in products ranging from diapers to biomedical devices such as contact lenses and bone cements (Ajekwene, 2020).

Safety and Alternatives

The safety of this compound and similar monomers has been a concern, especially regarding skin and inhalation irritancy. Research into alternatives like vinyl carbonates or carbamates, which offer similar properties but with lower cytotoxicity, is ongoing (Husár & Liska, 2012).

Surface Modification and Desalination

This compound has been used in the surface modification of membranes in desalination processes. Such modifications can improve the electrochemical properties of the membranes, enhancing their performance in water treatment applications (Hosseini et al., 2014).

Coatings and Protective Applications

UV-curable coatings based on this compound have been developed for protecting materials like poly(vinyl chloride) from degradation. These coatings are highly crosslinked and stable, offeringprotection against UV radiation and chemical agents, which is essential for prolonging the lifespan of various materials (Decker, 1983).

Graft Copolymers

This compound has been used in the synthesis of graft copolymers. These copolymers, when combined with materials like styrene and methacrylates, exhibit varied properties like altered glass transition temperatures and increased molecular weights. Such materials have potential applications in various industries including coatings and adhesives (Paik et al., 1998).

Impact on Thermal Decomposition and Smoke Suppression

Studies on the influence of this compound in poly(vinyl chloride) composites have shown significant effects on thermal decomposition and smoke suppression. This research is vital for safety applications, particularly in fire retardancy and smoke emission reduction in various materials (Li, 2003).

Rheology and Processing

The study of this compound copolymers, such as PVC/poly(butyl acrylate) random copolymers, provides insights into the effects of pressure on glass transition and viscosity. Such research is crucial for improving the processing techniques of these materials, making them more efficient and suitable for industrial applications (Calafel et al., 2018).

Biochemistry and Safety

Research into the biochemistry and safety of acrylamide, a compound related to this compound, is vital for understanding the health implications of exposure to these types of compounds. Such studies contribute to better risk assessment and safety protocols in industries using these materials (Friedman, 2003).

Photolithography Applications

This compound has been explored in photolithography, specifically in step and flash imprint lithography. Its properties, like low viscosity and rapid curing rate, make it a suitable candidate for this advanced technology, potentially replacing other monomers like acrylates in certain applications (Kim et al., 2005).

Surface Treatment for Plasticizer Migration Prevention

This compound derivatives have been employed in the surface treatment of plasticized poly(vinyl chloride) to prevent plasticizer migration. This research is important for enhancing the longevity and performance of PVC materials in various applications (Reddy et al., 2010).

Pressure-Sensitive Adhesives

Innovations in pressure-sensitive adhesives using this compound through visible-light-driven photocatalytic radical polymerization havebeen explored. This method offers a more environmentally friendly and safer alternative to traditional UV light-driven processes, which is significant for the production of adhesives with reduced environmental impact (Back et al., 2020).

UV-Cured Epoxy Acrylate Nanocomposites

Research on epoxy acrylate/vinyl-polyhedral oligomeric silsesquioxane (POSS) nanocomposites prepared through UV curing reveals improvements in thermal stability and degradation mechanisms. Such materials are promising for advanced coating and composite applications due to their enhanced physical properties (Wang, Liu, & Xue, 2013).

Water-Soluble Block Copolymers

This compound derivatives have been used to synthesize well-defined block copolymers like poly(vinyl acetate)-b-poly(acrylonitrile). These materials demonstrate unique properties like pH responsiveness and have potential applications in fields like drug delivery and water treatment (Debuigne et al., 2008).

Template Polymerization

Studies on template polymerization of acrylic acid in the presence of poly(vinyl alcohol) have shed light on the interaction between these polymers. This research is crucial for developing new polymer blends with tailored properties for specific applications (Ciardelli et al., 2001).

Photopolymerization Technologies

This compound and its derivatives play a significant role in photopolymerization technologies, with applications ranging from coatings to orthopedic uses. This research area is crucial for the development of advanced materials with specific light-activated properties (Scranton, Bowman, & Peiffer, 1997).

作用機序

Target of Action

Vinyl acrylate primarily targets the active site on the surface of the PdAu (100) catalyst . This catalyst plays a crucial role in the production of this compound, particularly in the industrial production of vinyl acetate .

Mode of Action

This compound interacts with its target through a series of reactions. The active site on the surface of the PdAu (100) catalyst is Pd . Critical intermediates in this process include CH2O and CH2CHCOOH . The compound’s interaction with its targets results in a series of changes that ultimately lead to the production of this compound .

Biochemical Pathways

The most probable pathway for the production of this compound involves a series of reactions: CO2 → HCOO → HCOOH → H2COOH → CH2O → CH2CH2COOH → CH2CHCOOH → CH2CHCOOCHCH2 . CH2CHCOOH can further produce this compound as a final by-product using a one-step or two-step reaction .

Pharmacokinetics

It’s important to note that the properties of this compound, like other acrylates, depend on the lateral substituents of the polymeric chains . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the production of this compound as a by-product during the production of vinyl acetate . This by-product is difficult to separate and shows extremely strong reaction activity . It may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate .

Action Environment

The environment significantly influences the action of this compound. For instance, in the industrial production of vinyl acetate, the by-product this compound is difficult to separate and may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate . Therefore, controlling the environment during the production process is crucial for the efficacy and stability of this compound.

Safety and Hazards

将来の方向性

The future directions of Vinyl Acrylate research could involve studying its production during the production of vinyl acetate by the ethylene method . Additionally, the realization of upscale production by utilization of high throughput technologies, and its applications in different fields could be explored .

特性

IUPAC Name |

ethenyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCTWBJQROOONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-69-9 | |

| Details | Compound: Poly(vinyl acrylate) | |

| Record name | Poly(vinyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1073286 | |

| Record name | 2-Propenoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2177-18-6, 30811-69-9 | |

| Record name | Vinyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA7T88HHM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of vinyl acrylate?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: What spectroscopic data are available to characterize this compound?

A2: Several spectroscopic techniques can be employed, including:

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, useful for identifying impurities and analyzing reaction products. []

Q3: How does this compound perform under different conditions, and what are its typical applications?

A3: this compound is a versatile monomer known for its reactivity, allowing for diverse applications:

- Polymerization: Readily undergoes free-radical polymerization, forming homopolymers or copolymers with other vinyl monomers. [, , ]

- Adhesives: Its polymers find use in various adhesive formulations, often combined with other components to achieve desired performance characteristics. [, ]

- Coatings: this compound-based polymers contribute to the formation of protective coatings, offering properties like flexibility, adhesion, and chemical resistance. [, ]

- Textile Industry: Utilized in textile finishing and printing applications, enhancing fabric properties such as durability and colorfastness. []

Q4: Can this compound participate in reactions other than polymerization?

A4: Yes, the acrylate double bond in this compound can participate in reactions like the Michael addition. This reactivity is valuable in synthesizing more complex molecules. [, ]

Q5: Are there any enzymatic applications of this compound?

A5: Yes, this compound serves as a substrate in enzymatic transesterification reactions. For instance, lipases can catalyze the transfer of the acrylate group from this compound to various alcohols, including sugars. [, , ] This approach enables the synthesis of sugar-containing monomers for producing biocompatible hydrogels. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)